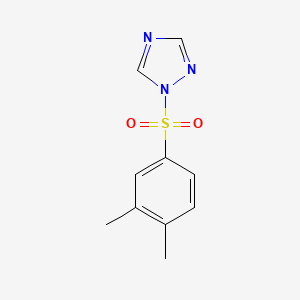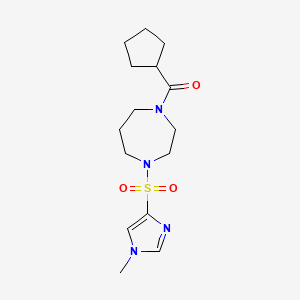![molecular formula C22H20N2O2S B2685496 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097866-31-2](/img/structure/B2685496.png)
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure, which contains both furan and thiophene rings, as well as a naphthalene group. In
Scientific Research Applications
Anticancer Activity
The compound 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea, belonging to a class of urea derivatives, demonstrates significant anticancer activity. Research has shown that derivatives such as naphthalenes amides/amidines, furan, podophyllotoxin, platinum compounds, steroids, and urea exhibit anticancer effects through various mechanisms, including apoptosis, cell cycle arrest, inhibition of kinases and angiogenesis, and disruption of cell migration. Such compounds, including podophyllotoxin and platinum-based drugs, have shown activity in the nanomolar range, highlighting their potential for targeted anticancer drug development (Akhtar et al., 2017).
Anion Binding
Urea and thiourea derivatives, due to their hydrogen bonding capabilities, are extensively studied for their application in anion binding. The review by Bregović et al. outlines the significance of (thio)urea as a binding site, owing to its simple synthesis, the potential for forming two H-bonds with anions, and the promising selectivity with complementary geometry anions. This has led to a myriad of studies reporting new molecules with diverse properties and applications in fields such as crystal engineering and development of functional materials, showcasing the versatility of urea derivatives in anion receptor chemistry (Bregović, Basarić, & Mlinarić-Majerski, 2015).
Bioactive Molecules
The structural incorporation of five-membered heterocycles, including furan and thiophene, into bioactive molecules like purine and pyrimidine nucleobases, nucleosides, and their analogues emphasizes the role of such compounds in medicinal chemistry. Ostrowski highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in enhancing the activities of these molecules, further underlining the critical role of structural modifications in optimizing antiviral, antitumor, and antimicrobial properties (Ostrowski, 2022).
Urease Inhibition
Urease inhibitors, including urea derivatives, have been studied for their therapeutic potential against gastric and urinary tract infections caused by urease-producing bacteria. Kosikowska and Berlicki review the patent literature on urease inhibitors, highlighting their importance in treating infections by Helicobacter pylori and Proteus species. This reflects the ongoing interest in developing urea derivatives as modulators of biological targets for various diseases (Kosikowska & Berlicki, 2011).
Drug Design
Ureas play a pivotal role in drug design due to their unique hydrogen bonding capabilities, making them essential in creating interactions with drug targets. Jagtap et al. provide insights into the significance of urea in drug design, summarizing studies of various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes. This highlights the versatility of urea in medicinal chemistry for enhancing selectivity, stability, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-14-20(18-10-12-27-15-18)21-9-4-11-26-21/h1-12,15,20H,13-14H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSCTYIRWEHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)
![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)
![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)
![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)
![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)


